7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline
Description
7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a structurally complex triazoloquinazoline derivative characterized by three key features:
- 7-Chloro substituent: Enhances electronic effects and binding interactions.
- 3-Fluorophenyl group: Increases lipophilicity and may enhance membrane permeability.
This compound’s unique architecture positions it as a candidate for modulating adenosine or benzodiazepine receptors, given the structural mimicry of adenine observed in azoloquinazolines .
Properties
IUPAC Name |
8-[7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O2/c23-15-4-5-18-17(13-15)20(28-8-6-22(7-9-28)30-10-11-31-22)25-21-19(26-27-29(18)21)14-2-1-3-16(24)12-14/h1-5,12-13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVZDWPMVMZADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a complex chemical structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique arrangement of functional groups that contribute to its biological activity. The key components include:
- A triazole ring , which is known for its role in drug design due to its ability to interact with various biological targets.
- A quinazoline moiety , which has been implicated in various pharmacological activities including anti-cancer and anti-inflammatory effects.
- An azaspiro structure , which may enhance bioactivity by providing conformational flexibility.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example:
- In vitro studies demonstrated that related triazole derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the cell cycle .
- Mechanistic studies revealed that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research indicates that derivatives containing the triazole ring exhibit potent activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
- The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with this compound:
- Studies have shown that similar spiro compounds can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant enzyme levels .
- The compound's interaction with sigma receptors may also play a role in its neuroprotective activity, enhancing neuronal survival under stress conditions .
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of compounds related to This compound :
- Case Study 1: Anticancer Efficacy
- A study involving a derivative was conducted on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment.
- Case Study 2: Antimicrobial Activity
- In vitro testing against methicillin-resistant Staphylococcus aureus (MRSA) showed an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for a closely related compound, suggesting potential for clinical application in treating resistant infections.
Comparison with Similar Compounds
Structural Comparison with Analogous Triazoloquinazolines
Table 1: Structural Features of Selected Triazoloquinazoline Derivatives
Key Differences :
- The target compound’s spirocyclic group distinguishes it from analogs with linear or planar substituents (e.g., 5f, 5g). This feature may reduce off-target interactions .
Table 2: Activity Profiles of Triazoloquinazoline Derivatives
Key Findings :
- The target compound’s spirocyclic group may enhance binding to adenosine receptors compared to non-rigid analogs (e.g., 5f) .
- Fluorophenyl substitution could improve pharmacokinetics over methylsulfanyl or methoxy groups, which are less lipophilic .
- Triazoloquinazolines generally underperform thieno-fused triazolopyrimidines in anticancer screens, suggesting the target compound’s utility lies in neurological or inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
